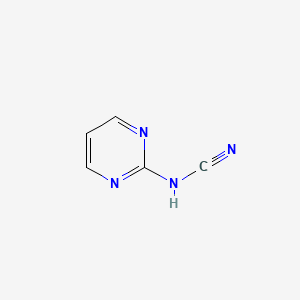

Pyrimidin-2-ylcyanamide

Description

Contextualization within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds, which are cyclic compounds containing at least one nitrogen atom in the ring, are fundamental to life and chemical sciences. Pyrimidines, a class of six-membered aromatic heterocycles with two nitrogen atoms, are of paramount importance within this group. researchgate.net They form the core structure of nucleobases such as cytosine, thymine, and uracil (B121893), which are essential components of DNA and RNA.

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. researchgate.net The presence of the pyrimidine ring in Pyrimidin-2-ylcyanamide anchors the compound within this well-established and biologically significant class of molecules. The reactivity and electronic properties of the pyrimidine ring, influenced by its nitrogen atoms, are key to the chemical behavior of its derivatives. cymitquimica.com

Significance of Cyanamide (B42294) Derivatives in Organic Synthesis and Medicinal Chemistry Paradigms

The cyanamide functional group (–N–C≡N) is a versatile and reactive moiety that serves as a valuable tool in organic synthesis. researchgate.netresearchgate.net Its electrophilic character allows it to participate in a variety of chemical transformations, including nucleophilic additions and cyclization reactions. vulcanchem.comvulcanchem.com This reactivity makes cyanamide derivatives, such as this compound, important precursors for the synthesis of more complex nitrogen-containing heterocycles. researchgate.netresearchgate.net

In medicinal chemistry, the cyanamide group can act as a key pharmacophore, contributing to the biological activity of a molecule. Compounds containing the cyanamide functional group have been investigated for a range of therapeutic applications. ontosight.ai The incorporation of a cyanamide group onto the pyrimidine scaffold, as seen in this compound, creates a molecule with potential for diverse applications in drug discovery and development. lookchem.comcymitquimica.com For instance, research has shown that certain pyrimidin-2-amines can increase the susceptibility of methicillin-resistant Staphylococcus aureus to penicillin G. chemrxiv.org

Detailed research has been conducted on various substituted this compound compounds, highlighting their utility as synthetic intermediates. For example, the synthesis of newer 4,6-diaryl-3,4-dihydropyrimidin-2(1H)-ylidene) cyanamide derivatives has been reported, with their structures confirmed by spectral data. jocpr.com Furthermore, the condensation of 5-chloro-2-cyanoaminopyrimidine (5-chlorothis compound) with alkylamines has been used to prepare a series of N,N'''-alkanediylbis[N'-(5-halopyrimidin-2-yl)guanidine] salts. publish.csiro.au

The reactivity of the pyrimidine ring and the cyanamide group allows for the creation of diverse molecular architectures. The electron-withdrawing nature of the pyrimidine ring can influence the reactivity of the attached cyanamide group, making it a candidate for various chemical reactions, including nucleophilic substitutions. cymitquimica.com This has been demonstrated in the synthesis of various heterocyclic compounds starting from N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide. researchgate.net

The following tables provide an overview of some studied this compound derivatives and their basic chemical data.

Table 1: Selected this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-(Pyrimidin-2-yl)cyanamide | 4425-54-1 | C₅H₄N₄ | 120.12 |

| (5-acetyl-4-methyl-2-pyrimidinyl)-cyanamide | 102739-38-8 | C₈H₈N₄O | 176.18 |

| (4,6-Dihydroxypyrimidin-2-yl)cyanamide | 6627-61-8 | C₅H₄N₄O₂ | 152.11 |

| (6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)cyanamide | 7152-19-4 | C₆H₆N₄O | 150.14 |

| [4-(4-pyridinyl)-2-pyrimidinyl]cyanamide | 66521-67-3 | C₁₀H₇N₅ | 197.20 |

| N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide | 143946-61-6 | C₁₂H₁₀ClN₅ | 259.69 |

| (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide | 1255147-74-0 | C₅H₅N₅O | 151.13 |

Structure

3D Structure

Properties

IUPAC Name |

pyrimidin-2-ylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-4-9-5-7-2-1-3-8-5/h1-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYYOLGDWVJUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Pyrimidin 2 Ylcyanamide Systems

Synthetic Pathways for Pyrimidin-2-ylcyanamide Core Structures

The construction of the this compound scaffold can be achieved through several synthetic approaches, including classical condensation reactions, efficient multi-component reactions, and direct cyanation methods.

Condensation Reactions in this compound Synthesis

Condensation reactions are a foundational method for assembling the pyrimidine (B1678525) ring of pyrimidin-2-ylcyanamides. These reactions typically involve the cyclization of a 1,3-dicarbonyl compound or its synthetic equivalent with a guanidine (B92328) derivative, in this case, cyanoguanidine (dicyandiamide).

One prominent example is the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with cyanoguanidine in the presence of a base, such as sodium hydroxide (B78521) in ethanol. This approach leads to the formation of N-(4,6-diarylpyrimidin-2-yl)cyanamides. The reaction proceeds through an initial Michael addition of the cyanoguanidine to the α,β-unsaturated ketone, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

Another pathway involves the condensation of β-formyl enamides with urea (B33335) under microwave irradiation, catalyzed by samarium chloride, which serves as a source of ammonia (B1221849) for the cyclization. organic-chemistry.org Furthermore, the direct condensation of cyanic acid derivatives with N-vinyl or N-aryl amides can produce C4-heteroatom substituted pyrimidines. organic-chemistry.org The use of cyanic bromide and thiocyanatomethane in these reactions provides versatile pyrimidine derivatives that are suitable for further functionalization. organic-chemistry.org

Multi-component Reactions for this compound Scaffolds

Multi-component reactions (MCRs) offer a highly efficient and atom-economical route to complex molecules like pyrimidin-2-ylcyanamides in a single synthetic operation. frontiersin.orgpreprints.org These reactions combine three or more starting materials in a one-pot synthesis, reducing the need for intermediate isolation and purification steps. frontiersin.org

A notable three-component reaction for the synthesis of novel N-(4-aryl-6-(pyridin-2-yl)pyrimidin-2-yl)cyanamides involves the condensation of an aromatic aldehyde, 2-acetylpyridine, and cyanoguanidine. researchgate.net This reaction is typically carried out in the presence of a base like sodium hydroxide in anhydrous ethanol, offering advantages such as straightforward work-up, easy purification, short reaction times, and high yields. researchgate.net

The general mechanism for such MCRs often begins with a Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound (in this case, the acetyl group of 2-acetylpyridine), forming an α,β-unsaturated intermediate. vulcanchem.com This is followed by a Michael addition of cyanoguanidine and subsequent intramolecular cyclization to form the pyrimidine ring. vulcanchem.com The versatility of MCRs allows for the generation of a diverse library of this compound derivatives by simply varying the initial components. frontiersin.org

Table 1: Examples of Multi-component Reactions for this compound Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde | 2-Acetylpyridine | Cyanoguanidine | NaOH/Anhydrous EtOH | N-(4-aryl-6-(pyridin-2-yl)pyrimidin-2-yl)cyanamide | researchgate.net |

| Aromatic Aldehyde | Malononitrile | Barbituric acid derivative | DABCO/H₂O | Pyranopyrimidine core (precursor) | vulcanchem.com |

Cyanation-based Approaches to this compound

Direct cyanation of aminopyrimidines is another key strategy for the synthesis of pyrimidin-2-ylcyanamides. This method involves the introduction of a cyano group onto the amino functionality of a pre-formed pyrimidine ring.

One approach involves the reaction of 2-aminopyrimidines with cyanogen (B1215507) bromide (BrCN). This reaction directly converts the amino group into a cyanamide (B42294) functionality. For instance, 5-chloro-2-aminopyrimidine can be converted to 5-chloro-2-cyanoaminopyrimidine (5-chlorothis compound), which can then be used in subsequent condensation reactions. publish.csiro.au

The reactivity of the cyanamide moiety itself provides numerous opportunities for creating nitrogen-containing heterocycles. researchgate.net The electrophilicity of the nitrile part of the cyanamide is enhanced by the presence of the amino group's nitrogen, making it susceptible to nucleophilic attack. researchgate.net

Derivatization and Functionalization Approaches of this compound

The this compound scaffold possesses multiple reactive sites, allowing for a wide range of derivatization and functionalization reactions. These include alkylation, which can exhibit regioselectivity, and cyclization reactions that lead to the formation of fused heterocyclic systems.

Alkylation and Regioselectivity Studies of Pyrimidin-2-ylcyanamides

The alkylation of pyrimidin-2-ylcyanamides is a common method for introducing further diversity into the molecular structure. The presence of multiple nitrogen atoms in the pyrimidine ring and the cyanamide group can lead to issues of regioselectivity. The outcome of the alkylation can be influenced by the specific this compound derivative, the alkylating agent, and the reaction conditions.

For instance, pyridin-2-yl- and 4,6-dimethylpyrimidin-2-yl-cyanamides have been shown to undergo alkylation in the form of their sodium salts. researchgate.net In the case of pyridin-2-yl cyanamide, alkylation occurs at the endocyclic nitrogen atom of the pyridine (B92270) ring. researchgate.net Conversely, 4,6-dimethylpyrimidin-2-yl cyanamide is alkylated at the exocyclic nitrogen atom of the cyanamide group. researchgate.net The use of phenacyl bromide as an alkylating agent with these cyanamides leads to the corresponding acetophenone (B1666503) derivatives. researchgate.net

The regioselectivity of alkylation in pyrimidine systems can also be influenced by the choice of base and solvent. nih.gov For example, the use of cesium carbonate in DMF has been shown to favor O-alkylation over N-alkylation in pyrimidin-2(1H)-ones. nih.gov While not directly on pyrimidin-2-ylcyanamides, this highlights the principle that reaction conditions can be tuned to direct alkylation to a specific site. nih.gov Chelation control, through the choice of solvent, can also dictate the regioselectivity of alkylation in pyrimidine nucleosides. nih.gov

Table 2: Regioselectivity in the Alkylation of Pyrimidine Derivatives

| Substrate | Alkylation Site | Reference |

|---|---|---|

| Pyridin-2-yl cyanamide | Endocyclic nitrogen of the pyridine ring | researchgate.net |

| 4,6-Dimethylpyrimidin-2-yl cyanamide | Exocyclic nitrogen of the cyanamide group | researchgate.net |

| 4,6-Diphenylpyrimidin-2(1H)-one | O-alkylation favored with Cs₂CO₃ in DMF | nih.gov |

Cyclization Reactions to Fused Heterocyclic Systems

The cyanamide group in pyrimidin-2-ylcyanamides is a key functional group for the construction of fused heterocyclic systems. The reactivity of the cyanamide allows it to participate in various cyclization reactions, leading to the formation of new rings fused to the pyrimidine core.

One example involves the reaction of N-[4-(3-methoxyphenyl)pyrimidin-2-yl]cyanamide with binucleophilic reagents such as ethylenediamine (B42938), o-phenylenediamine, o-aminothiophenol, or o-aminophenol. researchgate.net These reactions lead to the formation of fused imidazolidine (B613845) and benzazole derivatives, respectively. researchgate.net Similarly, reaction with hydrazides can yield fused 1,2,4-triazole (B32235) systems. researchgate.net

Furthermore, the cyanamide functionality can be transformed into a guanidine group through reaction with amines. vulcanchem.com These resulting guanidine derivatives can then undergo further cyclization. For instance, (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines can react with triethyl orthoacetate to form pyrimido[1,2-a]triazin-6-ones through a thermal rearrangement. vulcanchem.com These photochemical cyclizations provide access to a wide variety of heterocycles under mild reaction conditions. chim.it

Formation of Carboximidamides and Imidazolidines

The reaction of N-(pyrimidin-2-yl)cyanamides with various amines serves as a straightforward route to carboximidamides and 4,5-dihydro-1H-imidazol-2-amines (imidazolidines). researchgate.net For instance, the treatment of N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide with morpholine (B109124) results in the corresponding carboximidamide. researchgate.net Similarly, reaction with bifunctional nucleophiles like ethylenediamine leads to the formation of imidazolidine structures. researchgate.net The resulting carboximidamides can be further functionalized. For example, N-(4,6-Dimethylpyrimidin-2-yl)morpholine-4-carboximidamide can be reacted with reagents such as 4-methylbenzenesulphonyl chloride, benzoyl chloride, or terephthaloyl chloride to yield N-substituted carboximidamides. researchgate.net

These transformations highlight the utility of pyrimidin-2-ylcyanamides as precursors for generating a library of substituted amidine and imidazolidine derivatives. The choice of the amine nucleophile dictates the final product, allowing for considerable structural diversity.

Table 1: Synthesis of Carboximidamides and Imidazolidines from this compound Precursors

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| N-(pyrimidin-2-yl)cyanamides | Morpholine, Piperidine, Piperazines | Carboximidamides | researchgate.net |

| N-(pyrimidin-2-yl)cyanamides | Ethylenediamine | 4,5-dihydro-1H-imidazol-2-amines | researchgate.net |

| N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide | Morpholine | Carboximidamide | researchgate.net |

| N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide | Ethylenediamine | Imidazolidine | researchgate.net |

| N-(4,6-Dimethylpyrimidin-2-yl)morpholine-4-carboximidamide | 4-Methylbenzenesulphonyl chloride | N-substituted carboximidamide | researchgate.net |

Synthesis of Benzazoles and Triazoles

The versatility of pyrimidin-2-ylcyanamides extends to the synthesis of fused heterocyclic systems like benzazoles and triazoles. The reaction of N-[4-(3-methoxyphenyl)pyrimidin-2-yl]cyanamide with binucleophilic reagents such as o-phenylenediamine, o-aminophenol, and o-aminothiophenol provides an efficient route to the corresponding benzimidazoles, benzoxazoles, and benzothiazoles. researchgate.netnih.gov This transformation capitalizes on the reactivity of the cyanamide group towards intramolecular cyclization with the adjacent nucleophilic centers of the binucleophile.

Furthermore, the reaction of pyrimidin-2-ylcyanamides with hydrazides in dimethylformamide (DMF) at elevated temperatures (90 °C) yields 1,2,4-triazole derivatives. researchgate.netresearchgate.net This method provides a reliable pathway to incorporate the triazole moiety, a common pharmacophore, onto the pyrimidine scaffold.

Table 2: Synthesis of Benzazoles and Triazoles from N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide

| Reagent | Product Type | Reference |

|---|---|---|

| o-Phenylenediamine | Benzimidazole | researchgate.netnih.gov |

| o-Aminophenol | Benzoxazole | researchgate.net |

| o-Aminothiophenol | Benzothiazole | researchgate.net |

| Hydrazides | 1,2,4-Triazoles | researchgate.netresearchgate.net |

Generation of Thienopyrimidine Derivatives

The synthesis of thienopyrimidine derivatives from this compound precursors represents another significant synthetic application. Treatment of N-[4-(3-methoxyphenyl)pyrimidin-2-yl]cyanamide with compounds containing both nucleophilic amine and electrophilic ester groups, such as ethyl 2-aminothiophene-3-carboxylate, in isopropanol (B130326) with a catalytic amount of concentrated hydrochloric acid, can lead to the formation of thieno[2,3-d]pyrimidinone structures. researchgate.net Interestingly, under certain conditions, unexpected products like thieno[3,2-d]pyrimidines may also be formed. researchgate.net The reaction of N-(pyrimidin-2-yl)cyanamides with thieno[2,3-b]thiophene (B1266192) derivatives has also been explored, leading to the formation of thienopyrimidine derivatives. naturalspublishing.com

These reactions demonstrate the potential for complex heterocyclic constructions initiated by the reactivity of the this compound system. The specific reaction conditions and the nature of the thiophene-based reagent play a crucial role in determining the regiochemical outcome of the cyclization.

Intramolecular Cyclizations Yielding Oxazol-2(3H)-imines and Imidazo[1,2-a]pyridines

Intramolecular cyclization reactions of appropriately functionalized pyrimidin-2-ylcyanamides provide access to other important heterocyclic systems. For instance, the alkylation of N-(4,6-dimethylpyrimidin-2-yl)cyanamide with phenacyl bromide leads to an acetophenone derivative. researchgate.net Subsequent intramolecular cyclization of this intermediate results in the formation of 3-(4,6-dimethylpyrimidin-2-yl)-5-phenyloxazol-2(3H)-imine. researchgate.net This reaction proceeds through the nucleophilic attack of the exocyclic nitrogen of the cyanamide group onto the carbonyl carbon of the acetophenone moiety.

In a related strategy, the alkylation of pyridin-2-ylcyanamide with phenacyl bromide occurs at the endocyclic nitrogen of the pyridine ring. researchgate.net The resulting intermediate undergoes intramolecular cyclization to yield 2-amino-3-benzoylimidazo[1,2-a]pyridine. researchgate.net This demonstrates a regioselective alkylation and subsequent cyclization that is dependent on the specific heterocyclic core of the starting cyanamide. Eco-friendly synthetic routes using water or isopropanol as solvents have also been developed for the synthesis of oxazole (B20620) and imidazole (B134444) derivatives from N,N-disubstituted cyanamides. nih.gov

Reactions with Diverse Nucleophilic and Electrophilic Reagents

The dual reactivity of the this compound system allows for reactions with a wide array of both nucleophilic and electrophilic reagents. The amino group can undergo electrophilic substitution, while the nitrile group is susceptible to nucleophilic addition and cycloaddition reactions. naturalspublishing.com For example, N-(pyrimidin-2-yl)cyanamides can react with binucleophiles like ethylenediamine, o-phenylenediamine, o-aminothiophenol, and o-aminophenol. researchgate.net Unexpectedly, reactions with certain nucleophiles like potassium thiolates in isopropanol with catalytic acid can lead to the formation of N-(pyrimidin-2-yl)thiourea instead of the expected cyclized product. researchgate.net Similarly, reaction with ethyl 5-amino-1,3-thiazole-4-carboxylate can yield an N-(pyrimidin-2-yl)urea derivative. researchgate.net

These examples underscore the rich and sometimes unpredictable reactivity of pyrimidin-2-ylcyanamides, offering avenues for the synthesis of a variety of heterocyclic structures through careful selection of reagents and reaction conditions.

Guanidine Derivative Synthesis from this compound Precursors

Pyrimidin-2-ylcyanamides are valuable precursors for the synthesis of N,N'-disubstituted guanidines, a privileged scaffold in medicinal chemistry. researchgate.net An acid-promoted amination of a pyrimidine-bearing cyanamide with various aniline (B41778) derivatives has been investigated, with hydrochloric acid found to be a suitable catalyst. researchgate.net This method has been used to synthesize a range of aryl-containing guanidines. researchgate.net The choice of the amine substituent, varying in basicity and steric bulk, allows for the generation of a diverse library of guanidine derivatives. researchgate.net

Advanced Synthetic Methodologies in this compound Chemistry

Recent advancements in synthetic chemistry have further expanded the utility of this compound systems. One-pot, multicomponent reactions have emerged as an efficient strategy for the synthesis of novel pyrimidine derivatives. For instance, the reaction of aromatic aldehydes, 2-acetylpyridine, and cyanoguanidine in the presence of a base provides a facile route to N-(4-aryl-6-(pyridin-2-yl)pyrimidin-2-yl)cyanamides. researchgate.net This approach offers advantages such as operational simplicity, short reaction times, and high yields. researchgate.net

Furthermore, the development of eco-friendly and regiospecific intramolecular cyclization reactions has provided sustainable routes to valuable heterocyclic compounds. nih.gov For example, the reaction of ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate with primary aliphatic amines in water as a green solvent affords 1-(4,6-dimethylpyrimidin-2-yl)-2-(alkylamino)-1,5-dihydro-4H-imidazol-4-ones. nih.govresearchgate.net These advanced methodologies highlight the ongoing efforts to develop more efficient and environmentally benign synthetic strategies in the field of pyrimidine chemistry.

Microwave-Assisted Protocols for this compound Transformations

Microwave-assisted organic synthesis has emerged as a significant tool in green chemistry, offering advantages such as dramatically reduced reaction times, enhanced yields, and simplified work-up procedures compared to conventional heating methods. researchgate.netrasayanjournal.co.in In the realm of pyrimidine chemistry, microwave irradiation has been effectively employed to facilitate the transformation of this compound systems into more complex guanidine derivatives.

A notable application is the synthesis of N'-alkyl- or N'-aryl-substituted N-(4-hydroxy-6-phenylpyrimidin-2-yl)guanidines from N-[(4-hydroxy-6-phenyl)pyrimidin-2-yl]cyanamide. researchgate.net Research has demonstrated that treating the this compound precursor with various primary alkyl or aryl amines in isopropyl alcohol under microwave conditions at 110–120 °C leads to the desired guanidine derivatives in excellent yields, ranging from 65% to 84%. researchgate.net This transformation is remarkably rapid, requiring a reaction time of only 10 minutes. researchgate.net The efficiency of the reaction is notable even with a more atom-economical approach using a 1.0 equivalent of the amine. researchgate.net

The protocol is characterized by its simplicity and efficiency, particularly in the work-up process, which involves simple collection and washing of the analytically pure product. researchgate.net This method avoids the limitations of previously reported syntheses, such as low yields and long reaction times. researchgate.net However, the scope of the reaction has limitations; it is not effective for arylamines with strongly electron-withdrawing substituents or for pi-deficient heterocycles like aminopyridines. researchgate.net

Table 1: Microwave-Assisted Synthesis of N'-Substituted Guanidines from N-[(4-hydroxy-6-phenyl)pyrimidin-2-yl]cyanamide researchgate.net

| Amine Reactant | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Alkylamines (1.0 equiv.) | 110-120 | 10 | 72 (average) |

| Arylamines (1.0 equiv.) | 110-120 | 10 | 70 (average) |

One-Pot and Environmentally Conscious (Green) Chemistry Approaches

The principles of green chemistry, which encourage the development of sustainable and environmentally benign chemical processes, are increasingly being applied to the synthesis of heterocyclic compounds. rasayanjournal.co.in These approaches include one-pot multicomponent reactions (MCRs), the use of green solvents, and catalyst-free conditions, which offer benefits like shorter reaction times, higher yields, and reduced waste. rasayanjournal.co.inresearchgate.net

An efficient one-pot, multicomponent reaction has been developed for the synthesis of novel N-(4-aryl-6-(pyridin-2-yl)pyrimidin-2-yl)cyanamides. researchgate.net This method involves the reaction of different aromatic aldehydes, 2-acetylpyridine, and cyanoguanidine in the presence of sodium hydroxide in anhydrous ethanol. researchgate.net The protocol is lauded for its facile and convenient nature, providing high yields of the target pyrimidine derivatives with the advantages of an easy work-up and short reaction times. researchgate.net

Further embracing green chemistry, eco-friendly methods have been developed for the intramolecular cyclization of this compound derivatives. nih.gov A low-cost and high-yielding route toward imidazole derivatives has been achieved through the regiospecific reaction of ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate with primary aliphatic amines using water as a green solvent. nih.gov In a related transformation, the reaction between 4,6-dimethylpyrimidin-2-yl(2-oxo-2-phenylethyl)cyanamide and primary aliphatic amines in green solvents like water or iso-propanol can afford different heterocyclic systems, demonstrating the influence of the solvent on the reaction outcome. nih.gov These syntheses highlight the move towards more sustainable practices in the derivatization of this compound systems. nih.gov

Table 2: Examples of One-Pot and Green Syntheses in this compound Chemistry

| Reaction Type | Starting Materials | Product Type | Key Green Features | Reference |

|---|---|---|---|---|

| One-Pot Multicomponent Reaction | Aromatic aldehydes, 2-acetylpyridine, cyanoguanidine | N-(4-aryl-6-(pyridin-2-yl)pyrimidin-2-yl)cyanamides | One-pot synthesis, high yields, short reaction times | researchgate.net |

| Regiospecific Intramolecular Cyclization | Ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate, primary aliphatic amines | 1-(4,6-Dimethylpyrimidin-2-yl)-2-(alkylamino)-1,5-dihydro-4H-imidazol-4-one | Use of water as a green solvent | nih.gov |

Chemical Reactivity and Reaction Mechanisms of Pyrimidin 2 Ylcyanamide

Mechanistic Studies of Pyrimidin-2-ylcyanamide Transformations

The transformations involving this compound proceed through various mechanisms, including nucleophilic additions, cycloadditions, and radical pathways. These reactions are often influenced by the electronic properties of the pyrimidine (B1678525) ring and the unique reactivity of the cyanamide (B42294) moiety.

Nucleophilic Additions to the Cyanamide Moiety

The cyanamide group (-NH-CN) in this compound is a key site for reactivity. vulcanchem.com It possesses a dual nature, with a nucleophilic nitrogen atom and an electrophilic nitrile carbon, allowing it to react with a wide array of reagents. naturalspublishing.com Nucleophilic addition reactions are common, where nucleophiles attack the electrophilic carbon of the nitrile group. vulcanchem.comnaturalspublishing.com

For instance, amines can add to the cyanamide to form guanidine (B92328) derivatives. vulcanchem.com The reaction of N-(pyrimidin-2-yl)cyanamides with various amines, such as morpholine (B109124), piperidine, and ethylenediamine (B42938), yields corresponding carboximidamides and 4,5-dihydro-1H-imidazol-2-amines. researchgate.net Similarly, the reaction of N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide with binucleophilic reagents like ethylenediamine, o-phenylenediamine, o-aminothiophenol, or o-aminophenol results in the formation of imidazolidine (B613845) and benzazole derivatives. researchgate.net

The activation of the cyanamide is sometimes necessary. For example, trimethylsilyl (B98337) chloride (TMSCl) can act as a catalyst to activate the cyanamide for nucleophilic attack by amines. curtin.edu.au

A summary of nucleophilic addition reactions with this compound derivatives is presented below:

| This compound Derivative | Nucleophile | Product Type | Reference |

| N-(Pyrimidin-2-yl)cyanamides | Morpholine, Piperidine, Piperazines, Ethylenediamine | Carboximidamides, 4,5-dihydro-1H-imidazol-2-amines | researchgate.net |

| N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide | Ethylenediamine, o-Phenylenediamine, o-Aminothiophenol, o-Aminophenol | Imidazolidine, Benzazoles | researchgate.net |

| (4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)cyanamide | Amines (with TMSCl catalyst) | N-(4-substituted-6-oxo-1,6-dihydropyrimidin-2-yl)guanidines | curtin.edu.au |

Cycloaddition Reactions Involving Pyrimidin-2-ylcyanamides

Pyrimidin-2-ylcyanamides can participate in cycloaddition reactions, leading to the formation of various heterocyclic systems. naturalspublishing.com The nitrile group of the cyanamide can act as a dienophile or a dipolarophile in these reactions. These reactions are an efficient way to construct complex molecular architectures. chemicalbook.com

One of the notable applications is in [2+2+2] cycloadditions for the synthesis of carbo- and heterocycles. nih.gov While specific examples focusing solely on this compound are not extensively detailed in the provided results, the general reactivity of cyanamides in cycloadditions is well-established. chemicalbook.comresearchgate.net For instance, the inverse electron demand Diels-Alder reaction of 1,2,3-triazines with amidines, which can be conceptually related to the reactivity of the N-C-N system in cyanamides, leads to the formation of pyrimidines. nih.gov

The reaction of N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide with hydrazides in DMF at 90 °C yields 1,2,4-triazole (B32235) derivatives, which can be considered a type of cyclocondensation reaction. researchgate.net Furthermore, the reaction of (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide can lead to fused heterocyclic systems like pyrimido[1,2-a]triazin-6-ones. vulcanchem.com

Radical Chemistry Applications with Cyanamide Derivatives

The cyanamide moiety can also be involved in radical reactions. researchgate.net Silver(I)-mediated radical cascade reactions of N-cyanamide alkenes have been developed to synthesize quinazolinones and dihydroisoquinolinones. acs.org In these reactions, a phosphorus radical, generated in situ, adds to the N-cyanamide alkene, initiating a cascade that results in cyclization. acs.org

Another example involves the reaction of cyanamide-radicals with boronic acid derivatives, which proceeds via the nitrile nitrogen atom to produce primary amines. nih.gov The viability of a radical pathway in these reactions is often confirmed by the addition of radical scavengers, which inhibit the reaction. nih.gov

Structure-Reactivity Relationship Analysis

The reactivity of this compound is significantly influenced by the substituents on the pyrimidine ring and the inherent electrophilicity of the cyanamide group.

Influence of Substituents on this compound Reactivity

For example, in a study on 2-sulfonylpyrimidines, it was found that substitution at the 5-position had the most significant effect on reactivity. nih.gov Electron-withdrawing groups on the pyrimidine ring are expected to increase the electrophilicity of the cyanamide nitrile group, making it more susceptible to nucleophilic attack. cymitquimica.com Conversely, electron-donating groups may decrease its reactivity.

The presence of specific functional groups can also direct the course of a reaction. For instance, (6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)cyanamide, with its methyl and oxo groups, will exhibit different reactivity compared to an unsubstituted this compound. cymitquimica.com Similarly, the presence of an acetyl group at the 5-position and a methyl group at the 4-position, as in (5-acetyl-4-methyl-2-pyrimidinyl)cyanamide, will influence its chemical properties. cymitquimica.com

The following table summarizes the influence of different substituents on the reactivity of pyrimidine derivatives:

| Substituent Position | Effect on Reactivity | Reference |

| 5-position | Has the most important effect on reactivity. | nih.gov |

| General | The position of substituents greatly influences biological activities. | nih.gov |

| Electron-withdrawing groups | Increases the electrophilicity of the pyrimidine ring. | cymitquimica.com |

Electrophilicity of the Cyanamide Nitrile Group

The nitrile group in the cyanamide moiety is inherently electrophilic. nih.gov This electrophilicity is a key factor in many of the reactions that this compound undergoes, particularly nucleophilic additions. researchgate.net The presence of the electronegative nitrogen atom of the amino group enhances the electrophilicity of the nitrile part. researchgate.net

Density functional theory (DFT) calculations have been used to assess the electrophilicity of variously substituted nitriles, confirming the electrophilic nature of the cyanamide's nitrile group. researchgate.net This inherent electrophilicity allows cyanamides to act as electrophilic cyanide-transfer agents in certain reactions. researchgate.net The pyrimidine ring, being an electron-withdrawing heterocycle, further enhances this electrophilic character. cymitquimica.com

Molecular Interactions and Recognition Involving Pyrimidin 2 Ylcyanamide

Computational and Experimental Probes of Intermolecular Interactions

Understanding the behavior of pyrimidin-2-ylcyanamide in larger systems requires a detailed analysis of the intermolecular forces at play. Both computational modeling and experimental studies have been crucial in elucidating these interactions.

Hydrogen bonds are a predominant force in directing the assembly of pyrimidine-containing molecules. The this compound scaffold contains multiple nitrogen atoms—both in the pyrimidine (B1678525) ring and the cyanamide (B42294) group—that can act as hydrogen bond acceptors. This capacity is powerfully demonstrated in related pyrimidine derivatives, such as 2-ureido-4[1H]-pyrimidinone (UPy). UPy units are engineered to dimerize through a self-complementary array of four cooperative hydrogen bonds, creating exceptionally strong and specific connections. nih.gov This quadruple hydrogen-bonding motif has been harnessed to create reversible polymers and tough hydrogel substrates, where the network of hydrogen bonds provides unique mechanical properties and thermal responsiveness. nih.govmdpi.com While not the identical compound, the UPy system exemplifies the potent and highly directional nature of hydrogen bonding inherent to the pyrimidine core, which is also present in this compound. The study of hydrogen bonding networks is so crucial that machine learning models have been employed to decipher the complex web of these interactions in biological systems, highlighting their importance in molecular stability and function. nih.gov

The aromatic pyrimidine ring is central to the formation of π-π stacking interactions. chemeurope.com These non-covalent interactions arise from the overlap of p-orbitals between adjacent aromatic rings and are a significant stabilizing force in the assembly of molecular crystals and biological macromolecules like DNA. chemeurope.comsemanticscholar.org In pyrimidine-based systems, stacking is a well-documented phenomenon that influences their structural organization. nih.gov Studies have shown that π-π interactions, in concert with hydrogen bonding, can drive the formation of specific polymorphic forms of crystals, demonstrating the delicate interplay of these forces. chemrxiv.org The geometry of these interactions is often a "slip-stacked" motif, which arises from a balance of attractive dispersion forces and repulsive steric effects, a fundamentally quantum-mechanical phenomenon. semanticscholar.org The presence of the aromatic ring in this compound makes it an ideal candidate for participating in these stacking interactions, which contribute to the stability of supramolecular structures. analis.com.my

Hydrophobic interactions describe the tendency of nonpolar molecules or molecular fragments to aggregate in an aqueous environment to minimize their contact with water. While the this compound molecule itself has polar features, its derivatives can be functionalized with nonpolar groups, making hydrophobic interactions a key driver for self-assembly. In biological systems, the hydrophobic character of DNA bases, including pyrimidines, is crucial for the stability of the double helix. nih.gov Similarly, in synthetic systems, introducing hydrophobic moieties to a pyrimidine scaffold can lead to the formation of complex nanostructures. nih.gov These interactions are highly tunable and can be designed to be responsive to environmental stimuli, making them a powerful tool for creating "smart" biomaterials. nih.gov The interplay between hydrophobic effects and other non-covalent forces like hydrogen bonding allows for the construction of higher-order assemblies from pyrimidine-based building blocks.

π-π Stacking and Aromatic Interactions in this compound Systems

Molecular Recognition Phenomena

Molecular recognition is the specific binding of one molecule (a host) to another (a guest) through non-covalent interactions. The well-defined arrangement of interaction sites on the pyrimidine scaffold makes it an excellent component for systems designed for molecular recognition.

The principles of host-guest chemistry have been successfully applied to pyrimidine derivatives to create systems capable of selectively binding other molecules. eurjchem.comnih.gov A notable example involves 2-ureido-4-ferrocenylpyrimidine derivatives, which have been studied for their ability to act as hosts for guest molecules like 2,6-diaminopyridine. mdpi.com

In this research, low-temperature NMR spectroscopy was used to study the structural changes upon binding and to calculate the strength of the interaction. The introduction of a pyridin-2-yl substituent into the pyrimidine host was found to significantly enhance the binding of the guest molecule. mdpi.com This demonstrates how subtle modifications to the pyrimidine derivative can tune its recognition properties. The association constants (Kassoc), which quantify the binding strength, were determined through these experiments. mdpi.com

| Complex | Association Constant (K' or K'') [M⁻¹] | Note |

|---|---|---|

| 10' + 2 ⇌ 10'·2 | 13.6 ± 2.4 | Binding to the primary conformation of the host. |

| 10'' + 2 ⇌ 10''·2 | 25.9 ± 3.4 | Binding to the secondary conformation of the host, enhanced by the pyridin-2-yl group. |

Data sourced from low-temperature NMR titration experiments. mdpi.com The results show that the conformational state of the host molecule significantly impacts its binding affinity for the guest.

This ability to fine-tune molecular recognition through chemical design has significant implications for the development of sensors and other functional molecular systems. mdpi.comrsc.org

Supramolecular Assemblies Utilizing this compound Building Blocks

Supramolecular assemblies are complex, ordered structures formed from the spontaneous association of molecules through non-covalent interactions. this compound and its derivatives serve as excellent building blocks, or tectons, for constructing such assemblies due to their capacity for forming multiple, directional interactions. analis.com.my

The most prominent example remains the use of the related 2-ureido-4-pyrimidone (UPy) moiety to form reversible polymers. nih.gov By incorporating two or more UPy units into a single monomer, scientists have created materials that behave like traditional polymers at room temperature but can be processed like low-viscosity liquids upon heating. This behavior is entirely governed by the reversible formation and breaking of the quadruple hydrogen bonds. nih.gov This strategy has been extended to create dynamic and adaptive materials, including luminescent platinum(II) complexes whose assembly and optical properties can be reconfigured through ligand exchange. chemrxiv.org The combination of hydrogen bonding and π-π stacking in pyrimidine-based structures allows for the creation of dimension-controlled assemblies, such as liquid crystals and gels, demonstrating the versatility of this chemical scaffold in materials science. mdpi.com These examples underscore a powerful principle: by encoding interaction information into a molecular building block like a pyrimidine derivative, it is possible to program the self-assembly of materials with tailored, emergent properties. rsc.org

Design Principles for Supramolecular Systems

The design of supramolecular systems relies on the precise control of non-covalent interactions to create large, well-ordered structures from smaller molecular components. wikipedia.orgnih.gov The chemical energy associated with these interactions is typically in the range of 1–5 kcal/mol. wikipedia.org Key to this "bottom-up" approach is the incorporation of molecular information into the building blocks, which dictates their self-organization into functional architectures. researchgate.net this compound possesses distinct features that make it a candidate for such systems.

The pyrimidine core, with its nitrogen heteroatoms, can act as a hydrogen bond acceptor, while the amine of the cyanamide group can serve as a hydrogen bond donor. nih.gov This donor-acceptor pattern is fundamental to creating specific and directional interactions. The cyanamide group (-NH-C≡N) is particularly noteworthy as it introduces electrophilic reactivity and potential for various intermolecular interactions, including hydrogen bonding and nucleophilic additions. nih.gov

The principles for designing supramolecular systems involving this compound or its derivatives would therefore revolve around:

Hydrogen Bonding: Harnessing the hydrogen bond donor and acceptor sites to form predictable and stable motifs. The geometry of the pyrimidine ring and the cyanamide group directs the spatial arrangement of these interactions.

Coordination Chemistry: The nitrogen atoms in the pyrimidine ring can act as ligands for metal ions, opening possibilities for the construction of metal-organic frameworks and other coordination-driven self-assembled structures. acs.org

Stimuli-Responsiveness: The dynamic and reversible nature of non-covalent bonds allows for the design of "smart" materials that can change their structure and function in response to external stimuli like temperature, pH, or light. nih.govnih.gov

The versatility of these design principles allows for the creation of a wide array of supramolecular architectures, from discrete oligomers to extended polymers and networks. researchgate.net

Investigation of Quadruple Hydrogen Bonding Arrays

Quadruple hydrogen bonding motifs are powerful tools in supramolecular chemistry due to their high association constants and specificity. researchgate.net The most well-studied examples often involve ureido-pyrimidinone (UPy) moieties, which form highly stable dimers through a self-complementary array of four hydrogen bonds. researchgate.netmdpi.com While direct experimental studies on the quadruple hydrogen bonding of this compound are not extensively documented, its structural features suggest a potential to participate in such arrays.

A common and stable hydrogen-bonding pattern is the R2 2(8) ring motif, which is observed in the crystal structures of related pyrimidine derivatives. cardiff.ac.ukscielo.org.mx This motif involves a pair of hydrogen bonds between two molecules. In the case of this compound, a dimer could potentially form through N-H···N hydrogen bonds between the amine proton of the cyanamide group and a nitrogen atom of the pyrimidine ring of a neighboring molecule.

Computational studies, such as those using Density Functional Theory (DFT), are instrumental in predicting the stability and geometry of such hydrogen-bonded dimers. rsc.orgacs.org These methods can calculate the interaction energies and identify the most favorable hydrogen bonding patterns. For instance, studies on related pyrimidinone systems have shown that N-H···O interactions are the most energetically significant. wikipedia.org For this compound, the key interactions would be N-H···N bonds.

The table below outlines the potential hydrogen bond donor and acceptor sites in this compound that could contribute to the formation of hydrogen bonding arrays.

| Functional Group | Potential Role in Hydrogen Bonding |

| Pyrimidine Ring Nitrogen | Hydrogen Bond Acceptor |

| Cyanamide Amine (N-H) | Hydrogen Bond Donor |

| Cyanamide Nitrile (C≡N) | Potential Hydrogen Bond Acceptor |

The formation of a stable quadruple hydrogen bond array would likely involve a specific arrangement of two this compound molecules, creating a DDAA (Donor-Donor-Acceptor-Acceptor) or ADAD (Acceptor-Donor-Acceptor-Donor) type pattern, similar to what is seen in UPy systems. scielo.org.mx However, the linear geometry of the cyanamide group might lead to different supramolecular architectures compared to the more planar UPy derivatives. Further experimental and computational research is needed to fully elucidate the quadruple hydrogen bonding capabilities of this compound.

Molecular Self-Assembly Processes

Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov This process is central to many biological systems and is a cornerstone of nanotechnology. Pyrimidine derivatives, in general, are known to undergo self-assembly to form a variety of supramolecular structures.

The self-assembly of this compound would be driven by the interplay of the non-covalent forces discussed previously, primarily hydrogen bonding and π-π stacking. The process can be influenced by several factors:

Concentration: As the concentration of the monomer increases, the equilibrium can shift towards the formation of larger aggregates.

Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents tend to promote hydrogen bonding, while polar solvents can compete for hydrogen bond sites and favor hydrophobic interactions.

Temperature: The stability of the self-assembled structures is temperature-dependent, as thermal energy can overcome the relatively weak non-covalent interactions.

The resulting supramolecular architectures can range from simple dimers to more complex structures like linear polymers, cyclic oligomers, or even two- and three-dimensional networks. researchgate.netresearchgate.net For instance, if the hydrogen bonding between this compound molecules leads to a linear propagation, a supramolecular polymer would be formed. The properties of such a polymer, like its viscosity and thermal behavior, would be dictated by the strength and dynamics of the underlying non-covalent bonds.

The table below summarizes the key non-covalent interactions that would drive the self-assembly of this compound and the potential resulting structures.

| Driving Interaction | Potential Supramolecular Structure |

| Directional N-H···N Hydrogen Bonding | Linear chains, cyclic oligomers |

| π-π Stacking of Pyrimidine Rings | Stacked aggregates, columnar structures |

| Combination of Hydrogen Bonding and π-π Stacking | 2D sheets, 3D networks |

The study of molecular self-assembly often involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and microscopy to characterize the resulting structures. While specific research on the self-assembly of this compound is limited, the principles derived from related pyrimidine and cyanamide-containing systems provide a strong foundation for predicting and understanding its behavior in supramolecular chemistry.

Computational and Theoretical Investigations of Pyrimidin 2 Ylcyanamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are central to the computational study of chemical systems. These calculations solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. For molecules in the pyrimidine (B1678525) class, these methods have been instrumental in providing detailed insights. acs.orgnih.gov

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods. It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large and complex molecules. jchemrev.comjchemrev.com DFT is used to calculate the electronic structure, which in turn allows for the prediction of various chemical and physical properties.

DFT calculations are frequently employed to analyze the electronic structure of pyrimidine derivatives. This analysis provides fundamental information about the distribution of electrons within the molecule, which governs its behavior. Key outputs from these calculations include molecular orbital energies, electron density distributions, and various chemical descriptors.

For instance, the electronic properties of the derivative N-(4,6-dimethylpyrimidin-2-yl)cyanamide have been characterized using spectroscopic methods complemented by theoretical calculations. The 13C NMR spectrum provides experimental data on the chemical environment of each carbon atom, which is a direct consequence of the molecule's electronic structure. conicet.gov.ar

Table 1: Experimental 13C NMR Chemical Shifts for N-(4,6-dimethylpyrimidin-2-yl)cyanamide This table presents the chemical shifts (δ) in parts per million (ppm) from 13C NMR spectroscopy in a DMSO-d6 solvent, which reflect the electronic environment of the carbon atoms in the molecule. conicet.gov.ar

| Carbon Atom Position | Chemical Shift (δ) in ppm |

| C4/C6 | 166.8 |

| C2 | 160.3 |

| Cyanamide (B42294) (C≡N) | 115.9 |

| C5 | 109.7 |

| Methyl (CH3) | 21.9 |

These experimental values can be correlated with theoretically calculated electron densities and shielding tensors from DFT to validate the computational model and gain a deeper understanding of the electronic effects of the various functional groups.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are powerful descriptors for predicting a molecule's reactivity and kinetic stability. malayajournal.orgresearchgate.net A small HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net

FMO analysis is a crucial tool for interpreting chemical reactivity and intramolecular charge transfer. researchgate.netacs.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.org In studies of related heterocyclic systems like 2-chloropyrimidine, FMO analysis has been used to successfully correlate calculated orbital energies with observed experimental reactivity in nucleophilic substitution reactions. wuxibiology.com For such reactions, the shape and energy of the LUMO are particularly important for predicting where a nucleophile will attack. wuxibiology.com

Table 2: Key Chemical Reactivity Descriptors from FMO Theory This table defines important parameters derived from Frontier Molecular Orbital theory used to predict the chemical behavior of molecules.

| Descriptor | Definition | Implication for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher energy value indicates a greater ability to donate electrons (more nucleophilic). researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower energy value indicates a greater ability to accept electrons (more electrophilic). |

| HOMO-LUMO Gap (E_gap) | The energy difference between the LUMO and HOMO (E_LUMO - E_HOMO). | A smaller gap suggests the molecule is more polarizable, less kinetically stable, and generally more reactive. researchgate.net |

DFT calculations are an invaluable tool for elucidating complex reaction mechanisms. sumitomo-chem.co.jp By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different possible pathways.

A notable application in a related system involves the reaction of N-(4,6-dimethylpyrimidin-2-yl)cyanamide with methyl anthranilate. Quantum-chemical calculations were performed to determine the structure of the resulting product. The calculations definitively showed that the reaction leads exclusively to one isomer, 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one, by demonstrating its energetic favorability over other potential isomers. orcid.org This predictive power allows for the correct assignment of product structures where spectral data alone might be ambiguous.

Computational methods are highly effective for studying the non-covalent interactions that dictate molecular conformation and crystal packing. These interactions include hydrogen bonds, van der Waals forces, and other inter- or intramolecular forces.

The study of products derived from N-(4,6-dimethylpyrimidin-2-yl)cyanamide provides clear examples of such assessments. In the structure of N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine, formed from the reaction of the cyanamide with o-phenylenediamine, X-ray crystallography and computational analysis revealed key hydrogen bonds. nih.gov Specifically, an intramolecular N-H···N hydrogen bond helps to stabilize the molecule's planar conformation. The study also identified intermolecular hydrogen bonds that link molecules together in the crystal lattice. nih.gov Such interactions are critical in understanding the solid-state structure and properties of materials. mdpi.comresearchgate.net

Table 3: Hydrogen-Bond Geometry in a Derivative of Pyrimidin-2-ylcyanamide This table presents the measured distances and angles for key intra- and intermolecular hydrogen bonds in the crystal structure of N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine, a compound synthesized from N-(4,6-dimethylpyrimidin-2-yl)cyanamide. nih.gov

| Donor-H···Acceptor (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |

| N1—H1···N5 | 0.86 | 2.05 | 2.664 | 128 | Intramolecular |

| N3—H3···N2(i) | 0.87 | 2.05 | 2.912 | 170 | Intermolecular |

| N7—H7···N10 | 0.87 | 2.10 | 2.695 | 125 | Intramolecular |

| N8—H8···N6(ii) | 0.87 | 2.05 | 2.908 | 170 | Intermolecular |

| (Symmetry codes: (i) and (ii) refer to inversion-related molecules in the crystal lattice) |

Beyond static quantum chemical calculations, advanced simulation methodologies are used to study the dynamic behavior of chemical systems and model complex processes. These techniques can incorporate factors like temperature, solvent effects, and time evolution.

Examples of such advanced methods include:

Discrete Event Simulation (DES): This technique models the operation of a system as a discrete sequence of events in time. While commonly used in fields like healthcare systems modeling for patient flow or capacity planning, its principles can be adapted to model complex chemical reaction networks where discrete steps (e.g., binding, reaction, release) are of interest. sheffield.ac.uk

Markov Chain Monte Carlo (MCMC): MCMC methods are a class of algorithms for sampling from a probability distribution. In chemistry, they are used to explore the conformational space of flexible molecules and to calculate thermodynamic properties by averaging over a large number of system states. ox.ac.uk

Non-linear Finite Element Method (FEM): Primarily an engineering tool for simulating continuum mechanics, advanced applications of FEM can be found in materials science to model stress, strain, and damage in materials, including thermo-mechanical coupling. tu-dortmund.de

While specific applications of these advanced simulations to this compound itself are not widely documented, they represent the frontier of computational modeling that could be applied to understand its behavior in complex environments, such as in materials science or systems biology.

Advanced Simulation Methodologies

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations represent a powerful tool for studying chemical reactions and molecular interactions within large biological systems, such as an enzyme's active site. scilit.com In this approach, the chemically reactive part of the system (e.g., the substrate and key active site residues) is treated with a high-level quantum mechanical (QM) method, which can accurately describe electronic rearrangements, while the larger, surrounding environment (e.g., the rest of the protein and solvent) is described using a more computationally efficient molecular mechanics (MM) force field. scilit.com

The application of QM/MM simulations to pyrimidine derivatives has provided significant insights into their biological functions. For instance, QM/MM studies on pyrimidine-specific nucleoside hydrolase have been used to explore the enzymatic hydrolysis of uridine, a pyrimidine nucleoside. acs.org These simulations can elucidate the reaction mechanism, calculate activation energy barriers, and explain substrate specificity by analyzing non-covalent interactions between the pyrimidine ring and the enzyme's active site. acs.org Similarly, combined QM/MM and molecular dynamics (MD) simulations have been successfully used to predict the solvatochromic shifts (changes in UV/Vis absorption spectra due to the solvent) of uracil (B121893) in aqueous solution, demonstrating the importance of including explicit solvent and polarization effects in the model. nih.gov

A typical QM/MM workflow for studying a molecule like this compound interacting with a target protein would involve:

System Setup : Building the initial model of the protein-ligand complex, often from an X-ray crystal structure or a docked pose.

Partitioning : Defining the QM region (e.g., the this compound ligand and any directly interacting amino acid side chains) and the MM region (the rest of the protein and water molecules).

Simulation : Running molecular dynamics simulations to sample the conformational space of the system. In these simulations, the forces on the atoms in the QM region are calculated by solving the Schrödinger equation, while the forces on the MM atoms are calculated using the classical force field. arxiv.org

Analysis : Calculating properties of interest, such as reaction energy profiles, binding free energies, or spectroscopic parameters.

While semi-empirical QM methods are often used for their efficiency in QM/MM dynamics, higher-level theories like Density Functional Theory (DFT) are increasingly applied to provide a more accurate description of the electronic structure. For a system involving this compound, DFT-based QM/MM could be employed to study its covalent or non-covalent interactions with a target kinase, providing detailed electronic insights into its mechanism of inhibition.

Metadynamics and Thermodynamic Integration for Binding Mode Analysis

Metadynamics and Thermodynamic Integration (TI) are advanced computational techniques used to explore complex energy landscapes and calculate free energy differences, particularly the binding free energy of a ligand to a protein.

Metadynamics is an enhanced sampling method that accelerates the exploration of a system's conformational space by adding a history-dependent bias potential to the simulation. core.ac.uk This allows the system to overcome high energy barriers and sample different states, such as various binding poses of a ligand, much faster than conventional molecular dynamics. The resulting free energy surface can reveal the most stable binding modes, transition pathways, and the associated free energy barriers. core.ac.uk This technique has been successfully applied to study the binding of pyrimidine-based inhibitors. For example, metadynamics simulations have been used to characterize the association mechanism and calculate the binding free energies for a series of inhibitors binding to the p38 MAP kinase, providing results in remarkable agreement with experimental data. core.ac.uk It has also been used to refine binding poses for pyrimidine derivatives in other kinase targets. researchgate.net

Thermodynamic Integration (TI) is a rigorous method for calculating the free energy difference between two states. In the context of ligand binding, TI is used to compute the binding free energy by "alchemically" transforming the ligand into a non-interacting "dummy" molecule, both in the solvated protein-ligand complex and in the free solvent. The free energy change for this transformation is calculated by integrating the ensemble average of the derivative of the potential energy with respect to a coupling parameter (λ) that smoothly connects the initial and final states. This thermodynamic cycle allows for the calculation of the absolute binding free energy. While computationally intensive, TI is a highly accurate method when properly converged.

For this compound, these methods could be applied to:

Identify the most stable binding orientation within a target protein's active site using metadynamics.

Calculate the absolute binding free energy , providing a quantitative prediction of its potency.

Understand the mechanism of binding and unbinding , by mapping the entire free energy landscape of the association/dissociation process.

Structure-Activity Relationship (SAR) Modeling (Computational Aspects)

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a series of compounds that determine their biological activity. biorxiv.orgsigmaaldrich.com Computationally, SAR is explored through methods that correlate variations in molecular structure with changes in potency. For pyrimidine derivatives, which are common scaffolds in medicinal chemistry, computational SAR analyses are crucial for optimizing lead compounds. nih.govnih.gov

Molecular docking is a foundational computational tool in SAR. It predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity. For a series of pyrimidine analogues, docking can help rationalize why certain substitutions enhance activity while others diminish it. For instance, docking studies on pyrido[2,3-d]pyrimidine (B1209978) inhibitors revealed specific binding modes and interactions within the target kinase active site, guiding further chemical modifications. nih.gov

The general insights from SAR studies on various pyrimidine-based inhibitors often highlight the importance of:

Hydrogen Bonding : The nitrogen atoms in the pyrimidine ring frequently act as hydrogen bond acceptors, interacting with key residues in the hinge region of kinases. nih.gov

Hydrophobic Interactions : Substituents on the pyrimidine core can be modified to occupy specific hydrophobic pockets within the binding site, enhancing affinity.

Steric Fit : The size and shape of substituents are critical and must be complementary to the topology of the active site.

For this compound, a computational SAR study would involve designing and modeling derivatives with modifications at various positions, such as on the pyrimidine ring or by altering the cyanamide group. Docking these derivatives into a target protein and analyzing the predicted binding modes and scores would provide a rational basis for prioritizing which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a set of compounds and their biological activities. nih.govscielo.br This is achieved by calculating a range of numerical descriptors for each molecule—representing its physicochemical, electronic, and steric properties—and then using statistical methods, like multiple linear regression (MLR) or machine learning algorithms, to build a predictive model. nih.govdergipark.org.tr

Numerous QSAR studies have been performed on pyrimidine derivatives to model their activity against various targets. nih.govmdpi.comresearchgate.netthieme-connect.com These studies serve as a blueprint for how a QSAR model for this compound analogues could be developed.

A typical QSAR workflow involves:

Data Set Preparation : Assembling a series of compounds with experimentally measured biological activities (e.g., IC₅₀ values).

Descriptor Calculation : Computing a wide array of molecular descriptors. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., steric and electrostatic fields from CoMFA/CoMSIA).

Model Building and Validation : Using a training set of compounds to generate a regression equation. The predictive power of this equation is then tested using an external test set of compounds not used in model generation.

For example, a 3D-QSAR study on pyrimidine-urea inhibitors used Comparative Molecular Similarity Index Analysis (CoMSIA) to build a model based on the docked poses of the inhibitors in the p38α MAP kinase active site. nih.govacs.org The resulting contour maps visually represented regions where steric bulk, positive/negative charge, or hydrophobic character would be favorable or unfavorable for activity, providing direct guidance for inhibitor design. nih.gov

The table below summarizes findings from representative QSAR studies on pyrimidine derivatives, illustrating the types of descriptors and models used.

| Pyrimidine Series | Target/Activity | QSAR Method | Key Findings/Important Descriptors | Reference |

|---|---|---|---|---|

| Furopyrimidines & Thienopyrimidines | VEGFR-2 Inhibition | MLR and ANN | A mix of constitutional, topological, and quantum-chemical descriptors were found to be important for modeling inhibitory activity. | nih.gov |

| Pyrimidine-Urea Analogues | TNF-α Inhibition (via p38α MAP kinase) | 3D-QSAR (CoMSIA) | Steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields were crucial for predicting activity. The model was built on receptor-based alignment from docking. | nih.gov |

| Trisubstituted Pyrimidines | Antimalarial (PfDHFR-TS) | MLR | Atomic charges on specific ring carbons (qC7, qC9, qC12, qC13) and the LUMO energy were key descriptors. Electron-donating groups enhanced activity. | dergipark.org.tr |

| General Pyrimidine Derivatives | Larvicidal (Aedes aegypti) | MLR | 3D structure, steric properties, hydrophobic polar surface area, and logP were identified as important for larvicidal activity. | scielo.br |

Applications in Advanced Chemical Research Involving Pyrimidin 2 Ylcyanamide

Role in Medicinal Chemistry Research

Pyrimidin-2-ylcyanamide serves as a valuable building block in medicinal chemistry due to the versatile reactivity of its cyanamide (B42294) group and the inherent biological relevance of the pyrimidine (B1678525) scaffold. vulcanchem.comresearchgate.netresearchgate.net The pyrimidine ring is a key component of nucleobases, and its derivatives are known to interact with a wide range of biological targets, including enzymes and genetic material. nih.gov This has led to the development of numerous compounds with diverse pharmacological activities. researchgate.netnih.gov

Development of Bioactive Scaffolds from this compound

The this compound framework is a versatile starting point for the synthesis of a wide array of bioactive heterocyclic compounds. researchgate.netsciencepublishinggroup.com The cyanamide functional group is particularly reactive and can undergo various chemical transformations, such as nucleophilic additions and cyclization reactions, to create more complex molecular architectures. vulcanchem.comresearchgate.net

Researchers have successfully utilized this compound derivatives to synthesize fused heterocyclic systems. For instance, N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide has been reacted with various binucleophilic reagents to produce a range of heterocyclic compounds, including carboximidamides, imidazolidines, and benzazoles. researchgate.net The reactivity of the cyanamide group allows for its conversion into guanidine (B92328) derivatives through reactions with amines, which can then be further modified. vulcanchem.commdpi.com

The pyrimidine core itself is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework that can bind to multiple biological targets with high affinity. researchgate.netnih.gov By modifying the substituents on the pyrimidine ring and transforming the cyanamide group, chemists can generate libraries of diverse compounds for biological screening. vulcanchem.com This approach has led to the discovery of new molecules with potential therapeutic applications. scielo.brnih.gov

Table 1: Examples of Bioactive Scaffolds Derived from this compound Derivatives

| Starting Material | Reagent(s) | Resulting Scaffold | Potential Biological Activity |

| N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide | Ethylenediamine (B42938) | Imidazolidine (B613845) derivative | Not specified |

| N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide | o-Phenylenediamine | Benzimidazole derivative | Not specified |

| N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide | o-Aminothiophenol | Benzothiazole derivative | Not specified |

| N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide | o-Aminophenol | Benzoxazole derivative | Not specified |

| N-(4,6-Dimethylpyrimidin-2-yl)cyanamide | Amines | N,N'-Substituted guanidines | Not specified |

Targeting Biological Pathways and Enzyme Interactions

Derivatives of this compound have been investigated for their ability to interact with and modulate the activity of various biological pathways and enzymes, which are often implicated in disease processes. researchgate.netdrugbank.comnih.gov The structural features of these compounds allow them to bind to the active sites of enzymes, potentially inhibiting their function. researchgate.net

One area of focus has been the development of enzyme inhibitors. researchgate.net For example, pyrimidin-2(1H)-one derivatives have been designed and synthesized as inhibitors of Mycobacterium tuberculosis orotate (B1227488) phosphoribosyltransferase (MtOPRT), an enzyme crucial for the survival of the tuberculosis-causing bacterium. drugbank.com In another study, 2-aminopyrimidinone derivatives were evaluated as inhibitors of casein kinase 2 (CK2), a protein implicated in cancer and other diseases. researchgate.net

The interaction of these compounds with their biological targets is often studied using techniques like molecular docking, which can predict the binding mode and affinity of a ligand to a receptor. researchgate.netnih.gov These computational methods, combined with experimental data, help researchers understand the structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. researchgate.netnih.gov The ultimate goal is to develop therapeutic agents that can selectively target disease-related pathways while minimizing off-target effects. americanpharmaceuticalreview.com

Table 2: this compound Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme | Disease Area | Key Findings |

| Pyrimidin-2(1H)-ones | Mycobacterium tuberculosis orotate phosphoribosyltransferase (MtOPRT) | Tuberculosis | Identified inhibitors with submicromolar inhibition constants. drugbank.com |

| 2-Aminopyrimidinones | Casein Kinase 2 (CK2) | Cancer, Inflammatory Disorders | Identified a potent inhibitor with an IC50 value of 1.1 µM. researchgate.net |

| Pyrimidine derivatives | HIV Reverse Transcriptase | HIV/AIDS | In silico design of potential inhibitors. |

| Pyrrolopyrimidine compounds | TAK1 | Inflammatory Diseases | Identified as potential inhibitors. |

Drug Design Principles Employing this compound Frameworks

The process of designing new drugs based on the this compound framework involves a set of established principles aimed at optimizing the therapeutic potential of the resulting molecules. americanpharmaceuticalreview.comwikipedia.orgnih.gov A key aspect of this process is understanding the molecular interactions between the drug candidate and its biological target. americanpharmaceuticalreview.com

Rational drug design often begins with a "hit" compound, which shows some desired biological activity, and then systematically modifies its structure to improve properties like affinity, selectivity, and pharmacokinetic profile. wikipedia.orgmdpi.com The pyrimidine scaffold provides a solid foundation for such optimization. nih.govnih.gov Medicinal chemists can introduce various functional groups to the pyrimidine ring to enhance interactions with the target protein. vulcanchem.com

Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of the target protein to guide the design of complementary ligands. wikipedia.org This can involve computational techniques like molecular docking to predict how different pyrimidine derivatives will bind to the active site of an enzyme. nih.gov Another important concept is the use of bioisosteric replacements, where one functional group is replaced by another with similar physical or chemical properties to improve the drug-like characteristics of the molecule. nih.gov The overarching goal is to create a drug that is not only potent and selective but also possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov

Supramolecular Materials Science and Functional Systems

The ability of this compound and its derivatives to participate in non-covalent interactions, such as hydrogen bonding, makes them attractive building blocks for the construction of supramolecular assemblies. rsc.orgresearchgate.net These larger, organized structures can exhibit novel properties and functions, with potential applications in materials science and the development of molecular devices. mdpi.comnih.gov

Construction of Advanced Supramolecular Architectures

Supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent forces. researchgate.netmdpi.com Pyrimidine-containing molecules are well-suited for this purpose due to the presence of nitrogen atoms that can act as hydrogen bond donors and acceptors. rsc.org This allows for the self-assembly of molecules into well-defined architectures, such as one-dimensional chains, two-dimensional networks, and even more complex three-dimensional frameworks. rsc.orgmdpi.com

For example, researchers have synthesized polyoxometalate (POM)-based metal-organic supramolecular architectures using self-designed pyrimidine-amide ligands. rsc.org In these structures, the pyrimidine moieties play a crucial role in linking metal centers and POM clusters, leading to the formation of extended networks. rsc.org The specific geometry and connectivity of these architectures can be controlled by modifying the structure of the pyrimidine-based ligand. frontiersin.org The resulting materials can exhibit interesting properties, such as high porosity or catalytic activity, which are directly related to their supramolecular structure. rsc.org

The formation of these advanced architectures is often a dynamic process, allowing for the possibility of creating materials that can respond to external stimuli. nih.govfrontiersin.org This "bottom-up" approach to materials synthesis, where molecular components are programmed to self-assemble into functional structures, is a key area of research in modern materials science. mdpi.com

Potential in Molecular Devices

The unique electronic and structural properties of supramolecular assemblies based on pyrimidine derivatives suggest their potential for use in the development of molecular-scale devices. rsc.org These devices could perform specific functions, such as sensing, switching, or information processing, at the molecular level.

One promising application is in the field of electrochromic materials, which change color in response to an applied voltage. polyu.edu.hk Metallo-supramolecular polymers incorporating pyrimidine-based ligands have been shown to exhibit electrochromic behavior. polyu.edu.hk The color of these materials can be tuned by changing the metal ion and the structure of the organic ligand, offering a way to create a range of materials with different optical properties. polyu.edu.hk